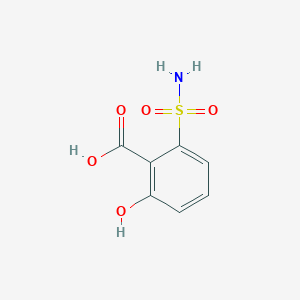
2-Hydroxy-6-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO5S It is a derivative of benzoic acid, featuring both hydroxyl and sulfamoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfamoyl group at the 6-position. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where salicylic acid is treated with sulfonating agents. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfamoyl group can be reduced under specific conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Hydroxy-6-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids . This inhibition can reduce inflammation and provide therapeutic benefits in inflammatory conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfamoyl derivative of benzoic acid, differing in the position of the sulfamoyl group.
Salicylic acid: Lacks the sulfamoyl group but shares the hydroxyl and carboxyl functional groups.
Gentisic acid: Contains both hydroxyl and carboxyl groups but lacks the sulfamoyl group.
Uniqueness
2-Hydroxy-6-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H7NO5S |
|---|---|
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
2-hydroxy-6-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)5-3-1-2-4(9)6(5)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) |
Clé InChI |
UZCCXAPODINMEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)
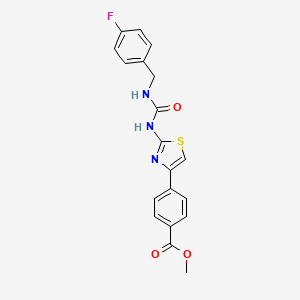
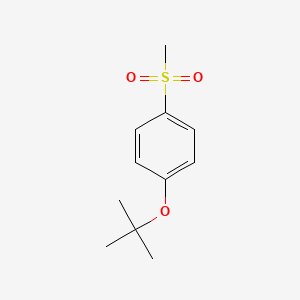
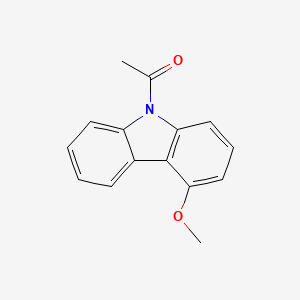
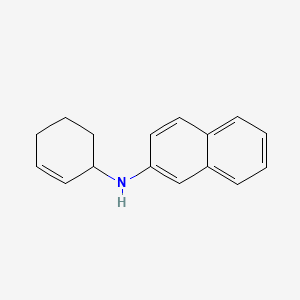
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
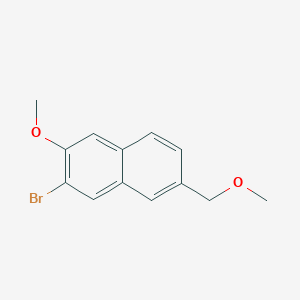
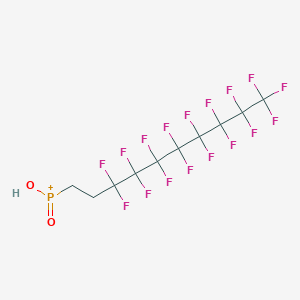
![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

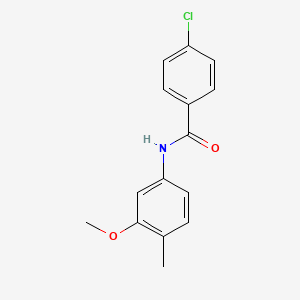
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
